Bleximenib oxalate
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Overview
Description
Bleximenib oxalate is a potent and selective inhibitor of the interaction between the menin protein and the histone-lysine N-methyltransferase 2A (KMT2A) protein. This compound is primarily used in the treatment of various cancers, including leukemia, myelodysplastic syndrome, and myeloproliferative neoplasms . It is also being explored for its potential in treating diabetes .
Preparation Methods
The synthesis of Bleximenib oxalate involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s purity and activity. These methods often involve continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Bleximenib oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and yields . The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activity .
Scientific Research Applications
Bleximenib oxalate has a wide range of scientific research applications, including:
Mechanism of Action
Bleximenib oxalate exerts its effects by inhibiting the interaction between the menin protein and the histone-lysine N-methyltransferase 2A (KMT2A) protein. This interaction is crucial for the regulation of gene expression and cellular differentiation . By disrupting this interaction, this compound induces differentiation and apoptosis in cancer cells, thereby reducing tumor burden . The molecular targets and pathways involved in this mechanism include the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes .
Comparison with Similar Compounds
Bleximenib oxalate is unique in its high potency and selectivity for the menin-KMT2A interaction. Similar compounds include:
Revumenib: Another menin inhibitor that is effective in treating acute myeloid leukemia and acute lymphocytic leukemia.
Ziftomenib: A menin inhibitor in Phase II clinical trials for NPM1-mutated acute leukemia.
DSP-5336: A menin inhibitor in Phase I clinical trials for acute leukemia.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its high potency and selectivity, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C34H52FN7O7 |
---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide;oxalic acid |
InChI |
InChI=1S/C32H50FN7O3.C2H2O4/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7;3-1(4)2(5)6/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3;(H,3,4)(H,5,6)/t27-;/m1./s1 |
InChI Key |
OYKHOVACUSUKFI-HZPIKELBSA-N |
Isomeric SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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